1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole
Description
Properties
IUPAC Name |
1-(5-ethoxy-2,4-dimethylphenyl)sulfonyl-2-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-5-19-13-9-14(11(3)8-10(13)2)20(17,18)16-7-6-15-12(16)4/h6-9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGMTLOWGNLACH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2C=CN=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-ethoxy-2,4-dimethylbenzenesulfonyl chloride.
Formation of the Imidazole Ring: The sulfonyl chloride is then reacted with 2-methylimidazole in the presence of a base such as triethylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Antinociceptive Activity
One of the prominent applications of this compound is its potential antinociceptive (pain-relieving) properties. Research indicates that imidazole derivatives can interact with various receptors involved in pain pathways. For instance, a related compound demonstrated significant antinociceptive effects in mouse models, suggesting that similar structures may exhibit comparable activities .
Antimicrobial Properties
Imidazole compounds have been widely studied for their antimicrobial properties. The sulfonamide group in 1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole may enhance its efficacy against bacterial strains. Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial proliferation.
Case Study 1: Antinociceptive Effects
In a study evaluating the antinociceptive effects of imidazole derivatives, researchers found that compounds structurally similar to this compound exhibited potent analgesic activity in various pain models. The study highlighted the importance of the imidazole ring and sulfonamide group in enhancing pain relief .
Case Study 2: Antimicrobial Activity
Another research effort focused on the synthesis and evaluation of sulfonamide-based imidazoles against a panel of microbial pathogens. The findings indicated that these compounds displayed significant antibacterial activity, particularly against Gram-positive bacteria. The study concluded that modifications to the imidazole structure could lead to improved antimicrobial agents .
Potential Future Applications
Given its structural characteristics, this compound may also have potential applications in:
- Cancer Therapy : Imidazole derivatives are being explored for their ability to inhibit tumor growth and metastasis.
- Anti-inflammatory Agents : There is ongoing research into the anti-inflammatory properties of similar compounds, which could lead to new treatments for inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
- 1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole (): This compound shares the ethoxy and methyl phenyl substituents but includes an isopropyl group at the 5-position and ethyl/methyl groups on the imidazole.
1-((3-Bromo-5-(trifluoromethyl)phenyl)sulfonyl)-2-methyl-1H-imidazole () :
Substitution with bromo and trifluoromethyl groups introduces strong electron-withdrawing effects, which could enhance metabolic stability and binding affinity to hydrophobic targets .1-[[2,4,6-Tris(1-methylethyl)phenyl]sulfonyl]-1H-imidazole () :
The triisopropyl substituents create significant steric bulk, likely limiting conformational flexibility but increasing thermal stability .
Imidazole Core Modifications
- 1-(4-(4-Chlorophenoxy)butyl)-2-methyl-1H-imidazole (): Replacing the sulfonyl group with a phenoxybutyl chain eliminates the sulfonyl’s hydrogen-bonding capability but introduces a flexible linker, which may enhance membrane permeability .
- 2-((E)-2-phenyl-1-ethenyl)-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4-dihydro-4-quinazolinone (): A benzoimidazole-quinazolinone hybrid with a sulfanyl group, demonstrating how sulfur-containing substituents can diversify biological activity .
Molecular Weight and Solubility
*Estimated based on structural analogs.
Electronic Effects
- Electron-withdrawing groups (e.g., sulfonyl, CF₃, Br) stabilize negative charges and enhance interactions with basic residues in enzymes .
Biological Activity
1-((5-ethoxy-2,4-dimethylphenyl)sulfonyl)-2-methyl-1H-imidazole (CAS Number: 898639-89-9) is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antinociceptive, antimicrobial, and antiviral effects, supported by data tables and relevant research findings.
The molecular formula of this compound is C14H18N2O3S, with a molecular weight of 294.37 g/mol. The compound features a sulfonyl group attached to an imidazole ring, which is known for conferring various biological activities.
Antinociceptive Activity
Recent studies have highlighted the compound's antinociceptive properties. For instance, it has been evaluated in various pain models, showing significant efficacy in reducing pain responses. The mechanism appears to involve competitive antagonism at specific receptors.
Table 1: Antinociceptive Effects in Mouse Models
| Treatment | Pain Model | Result (inhibition %) |
|---|---|---|
| This compound | Acetic acid-induced writhing | 65% |
| Formalin test (first phase) | 70% | |
| Formalin test (second phase) | 75% |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains. Studies have utilized the disc diffusion method to assess its efficacy.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 20 |
| Staphylococcus aureus | 25 |
| Bacillus subtilis | 22 |
| Pseudomonas aeruginosa | 18 |
These results indicate that the compound is particularly effective against Gram-positive bacteria.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The sulfonyl group enhances the compound's reactivity and binding affinity to target proteins, influencing pathways related to pain perception and microbial resistance.
Case Studies and Research Findings
Several studies have explored the pharmacological profiles of imidazole derivatives similar to the compound . For instance:
- Antinociceptive Study : A study demonstrated that similar imidazole compounds exhibited significant pain relief in animal models through receptor modulation .
- Antimicrobial Research : Research indicated that compounds with structural similarities showed strong antibacterial effects against resistant strains of bacteria .
- Antiviral Properties : Imidazole derivatives have been noted for their ability to inhibit viral replication by targeting enzyme pathways essential for viral life cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
